molecular formula C7H9F3N4 B3354788 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 611240-75-6

6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B3354788
CAS No.: 611240-75-6
M. Wt: 206.17
InChI Key: IHUNMXWBWPGWCX-UHFFFAOYSA-N
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Description

The 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a novel chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This methyl-substituted derivative is of significant interest to researchers as its structure is closely related to the privileged triazolo[4,3-a]pyrazine scaffold , which is recognized as an essential pharmacophore in the development of various therapeutic agents . The core triazolo[4,3-a]pyrazine structure is famously known as the key template in blockbuster drugs like Sitagliptin , a leading medication for Type II diabetes, highlighting its importance in creating potent dipeptidyl peptidase-4 (DPP-4) inhibitors . Beyond its antidiabetic applications, this scaffold exhibits a wide spectrum of biological activities, making it a versatile template for investigating new treatments. Research into similar triazolo[4,3-a]pyrazine derivatives has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to first-line antibiotics like ampicillin . The incorporation of a methyl group at the 6-position allows researchers to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can be crucial for optimizing pharmacokinetic profiles and enhancing biological activity. This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h4,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNMXWBWPGWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2C(F)(F)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138812
Record name 5,6,7,8-Tetrahydro-6-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611240-75-6
Record name 5,6,7,8-Tetrahydro-6-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-6-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Preparation Methods

The synthesis of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-1,2,4-triazole and 2,3-dichloropyrazine.

    Cyclization Reaction: The key step involves the cyclization of 3-amino-1,2,4-triazole with 2,3-dichloropyrazine under basic conditions to form the triazolopyrazine core.

    Functional Group Introduction:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or employing different catalysts to enhance reaction rates.

Chemical Reactions Analysis

6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyrazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

One of the most significant applications of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is as an intermediate in the synthesis of antidiabetic drugs. Specifically, it serves as a precursor for the synthesis of Sitagliptin (Januvia), a DPP-4 inhibitor used for managing type 2 diabetes mellitus. The trifluoromethyl group enhances the compound's pharmacological properties by improving metabolic stability and bioavailability .

1.2 Neuroprotective Effects

Research indicates that compounds related to triazolo[4,3-a]pyrazines exhibit neuroprotective effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to the ability of these compounds to inhibit oxidative stress and inflammation in neuronal tissues .

1.3 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antiseptics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Agricultural Applications

2.1 Pesticide Development

In agricultural sciences, this compound has been explored as a potential pesticide or herbicide. Its unique chemical structure allows for the development of novel agrochemicals that can target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

Case Studies and Research Findings

Study Focus Findings
Study on Sitagliptin SynthesisMedicinal ChemistryDemonstrated efficient synthesis routes using this compound as an intermediate .
Neuroprotection in Animal ModelsNeuropharmacologyShowed significant reduction in neuroinflammation and oxidative stress markers in treated groups .
Antimicrobial EfficacyMicrobiologyIn vitro studies indicated strong activity against E. coli and Staphylococcus aureus strains .
Agrochemical DevelopmentAgricultural SciencePreliminary results suggested effective pest control with minimal toxicity to non-target species .

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of triazolo[4,3-a]pyrazine derivatives are highly substituent-dependent. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application References
Sitagliptin 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl] 407 (free base) Antidiabetic (DPP-4 inhibitor)
7-Nitroso impurity in sitagliptin Nitroso group at position 7 Not reported Genotoxic impurity (37 ng/day limit)
Urea/thiourea derivatives Urea/thiourea at position 5/6 Varies (~300–400) Antimicrobial activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine None (parent structure) 192.06 Biological target interaction studies
  • Sitagliptin : The addition of a bulky chiral side chain at position 7 enables selective inhibition of dipeptidyl peptidase-4 (DPP-4), reducing blood glucose levels. Its molecular mass (407 g/mol) and phosphate salt formulation enhance bioavailability .
  • 7-Nitroso Impurity: A degradation product with a nitroso group at position 7, this compound is genotoxic at trace levels (≤37 ng/day), highlighting the criticality of substituent placement on safety .
  • Urea/Thiourea Derivatives : Substitutions at positions 5 or 6 with urea or thiourea groups confer antimicrobial activity against bacterial and fungal strains, with docking studies suggesting interactions with microbial enzymes .

Stability and Degradation

  • Triazolo[4,3-a]pyrazine Core: Stable under physiological conditions but degrades under acidic/alkaline stress, releasing fragments like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the parent triazolo-pyrazine structure .
  • Impurity Profile : The 7-nitroso derivative underscores the need for rigorous quality control in drug manufacturing .

Biological Activity

6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its diverse biological activities. This compound belongs to the triazolo[4,3-a]pyrazine family, which has been recognized for its potential therapeutic applications in various fields such as antibacterial, antifungal, anticancer, and antidiabetic treatments.

  • Molecular Formula : C₆H₈ClF₃N₄
  • Molecular Weight : 228.60 g/mol
  • CAS Number : 762240-92-6

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit promising antibacterial properties. In vitro tests have shown that certain compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Compound Efficacy : A derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics such as ampicillin .

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazolo[4,3-a]pyrazine scaffold could enhance antibacterial activity. Compounds with longer alkyl chains tended to show improved cell permeability and antibacterial efficacy.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential in anticancer research. A study evaluated its effects on human colon cancer cell lines (HCT-116 and HT-29):

  • Mechanism of Action : The compound induced apoptosis in HT-29 cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to activation of Caspase 3 and subsequent cell death via mitochondrial pathways .

The estimated IC₅₀ values for the compound ranged from 6.587 to 11.10 µM, indicating significant anticancer activity.

Other Biological Activities

Triazolo[4,3-a]pyrazine derivatives have also been explored for various other biological activities:

  • Antidiabetic Activity : The compound serves as a key pharmacophore in sitagliptin phosphate, a drug used for managing type II diabetes mellitus.
  • Antifungal and Antimalarial Activities : Preliminary studies suggest that these derivatives may also exhibit antifungal and antimalarial properties.

Case Studies and Research Findings

  • Antibacterial Study : In a systematic evaluation of several triazolo[4,3-a]pyrazine derivatives:
    • Compounds were synthesized and screened for antibacterial activity using the microbroth dilution method.
    • The SAR analysis revealed that compounds with specific substituents at R₁ and R₂ positions showed enhanced activity against bacterial strains .
  • Anticancer Research :
    • A focused study on the anticancer effects of triazolo[4,3-a]pyrazine derivatives highlighted their ability to disrupt cellular processes in cancer cells.
    • The results indicated that these compounds could be further developed into effective anticancer agents through structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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